molecular formula C12H13N3O2S B1411963 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 1715248-10-4

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411963
CAS No.: 1715248-10-4
M. Wt: 263.32 g/mol
InChI Key: IFZUCHXLTHHOQU-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester is a chemical compound supplied for research and development purposes. This molecule features a thiazole core, a privileged structure in medicinal chemistry, which is further functionalized with a 3-aminopyridine substituent and an ethyl ester group . The presence of these moieties makes it a valuable intermediate for scientists working in heterocyclic and pharmaceutical chemistry. The molecular framework of this compound suggests its potential utility as a key building block for the synthesis of more complex molecules. Researchers can leverage the reactivity of the ester group for further functionalization and the hydrogen-bonding capability of the aminopyridine moiety for molecular recognition studies . It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or animal use . Proper storage conditions are recommended to ensure the stability of the product over time .

Properties

IUPAC Name

ethyl 5-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)18-12(15-10)14-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZUCHXLTHHOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 2-Amino Thiazole Precursors

  • Starting materials : 2-Amino thiazoles or their derivatives, often obtained via cyclization of α-aminothiocarboxylic acids with α-haloketones.
  • Procedure : The amino-thiazole is reacted with appropriate acylating agents or halogenated compounds under reflux conditions, facilitating ring closure to form the thiazole ring with desired substituents.

Method B: Construction via Thioamide Intermediates

  • Reagents : Thioformamide derivatives reacted with α-haloketones.
  • Reaction conditions : Heating at 78-100°C in an acidic medium, followed by pH adjustment with alkaline solutions to facilitate cyclization.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 4-position of the thiazole ring is esterified to form the ethyl ester.

Method: Fischer Esterification

  • Reagents : Ethanol and catalytic sulfuric acid.
  • Procedure : The acid is refluxed with excess ethanol and a catalytic amount of sulfuric acid for several hours, followed by purification through distillation or chromatography.

Alternative Approach: DCC-Mediated Esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC) and ethanol.
  • Advantages : Mild conditions, high yield, and minimized side reactions.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions Reference
1 Synthesis of thiazole core Cyclization of amino-thiazole precursors ,
2 Methylation at 5-position Methyl iodide, K2CO3, DMF
3 Introduction of pyridin-3-ylamino group Nucleophilic substitution with 3-aminopyridine
4 Esterification of carboxylic acid Ethanol, H2SO4 or DCC

Research Findings and Data Tables

The synthesis of related thiazole derivatives has been extensively studied, with yields often exceeding 70% under optimized conditions. For example:

Method Yield Key Conditions References
Cyclization of amino-thiazoles 75-85% Reflux in acetic acid ,
Methylation of thiazole 80-90% Methyl iodide, K2CO3, room temp
Pyridinylamino substitution 65-78% Reflux in DMF
Ethyl ester formation 70-85% DCC in ethanol ,

Notes and Considerations

  • Purity : Purification by recrystallization or chromatography is essential to obtain high-purity intermediates for subsequent steps.
  • Reaction Monitoring : Techniques such as TLC and HPLC are employed to monitor reaction progress.
  • Safety : Handling of methylating agents and chlorinating reagents requires appropriate safety measures due to their toxicity and reactivity.

The preparation of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester is achievable through a multi-step process involving the synthesis of a substituted thiazole core, strategic introduction of methyl and pyridinylamino groups, and esterification of the carboxylic acid. The methods outlined are supported by diverse research findings and patent literature, emphasizing their robustness and adaptability for scale-up in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, exhibit promising anticancer properties. Studies have demonstrated that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of tubulin polymerization, which are critical for cancer cell growth and survival .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In various animal models, compounds similar to this compound have shown significant efficacy in reducing seizure activity. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant effects, with some derivatives exhibiting potency comparable to established anticonvulsants like ethosuximide .

Antimicrobial Properties

Thiazole-containing compounds have been reported to possess antimicrobial activity against a range of pathogens. The ethyl ester derivative specifically has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of thiazole-pyridine hybrids for their anticancer activity against human cancer cell lines. Among these, one derivative demonstrated an IC50 value lower than 5-fluorouracil, indicating superior efficacy in inhibiting cell proliferation .

Case Study 2: Anticonvulsant Screening

In a controlled experimental setup, several thiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test. Results showed that certain derivatives had median effective doses significantly lower than traditional anticonvulsants, suggesting potential for new therapeutic options in epilepsy management .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in receptor binding sites, modulating receptor activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 263.32 g/mol
  • CAS Registry Number : 1715248-10-4 .

Synthesis: The compound is synthesized via a microwave-assisted reaction of 2-acetylamino-cyanoacetic acid ethyl ester with Lawesson’s reagent in toluene, followed by coupling with 3-bromopyridine under argon. The process yields 65% after purification by flash chromatography .

Structural Features :

  • Core: Thiazole ring substituted at positions 2 (pyridin-3-ylamino group), 4 (ethyl ester), and 5 (methyl group).
  • Key Functional Groups: Thiazole (heterocyclic), pyridinylamino (electron-deficient aromatic system), and ethyl ester (hydrolyzable group).

Comparison with Structurally Similar Compounds

Thiazole-4-carboxylic Acid Ethyl Esters with Aromatic Amino Substituents

Compound Name Substituent at Position 2 Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound Pyridin-3-ylamino 263.32 1715248-10-4 Potential pharmacological scaffold
5-Methyl-2-(4-trifluoromethyl-phenylamino)- 4-Trifluoromethyl-phenylamino 341.32* Not specified Enhanced lipophilicity (CF₃ group)
2-(3-Methoxy-phenylamino)-5-methyl- 3-Methoxy-phenylamino 293.34* Not specified Improved solubility (methoxy group)
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid ethyl ester 2,4-Dichlorophenyl 316.20 1185155-89-8 Corrosion inhibition potential

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in Fluorochem’s analog) increase stability and lipophilicity, whereas electron-donating groups (e.g., methoxy) enhance solubility .
  • Biological Relevance: Pyridinylamino substituents (target compound) may offer unique binding interactions in enzyme inhibition compared to phenyl derivatives .

Heterocyclic Analogs with Pyridine Moieties

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Synthesis Yield
Ethyl 6-methyl-4-(pyridin-3-yl)-2-thioxo-tetrahydropyrimidine-5-carboxylate Pyrimidine-thione 277.34 123629-47-0 Not reported
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)...-imidazole-4-carboxylic acid ethyl ester Imidazole-benzoimidazole 609.50 Not specified High (microwave-assisted)

Comparison :

  • Synthetic Efficiency : Microwave-assisted methods (as in the target compound’s synthesis) achieve higher yields (>65%) compared to traditional reflux (e.g., 42-hour thermal procedures in ) .

Biological Activity

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential applications in drug development.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, characterized by the following molecular formula:

Property Details
Molecular FormulaC₁₂H₁₃N₃O₂S
Molecular Weight263.32 g/mol
IUPAC NameThis compound

The unique combination of the thiazole and pyridine rings contributes to its distinct biological properties, making it a candidate for further research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring is known for its role in various biological activities, including enzyme inhibition and receptor binding, which can lead to antimicrobial effects.

  • Mechanism of Action : The compound may interact with bacterial enzymes or receptors, inhibiting their function. Thiazole derivatives are often recognized for their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Studies : In studies evaluating similar thiazole compounds, several derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some showing IC50 values lower than established antibiotics like ampicillin . While specific data for the ethyl ester variant is limited, the structural similarities suggest comparable efficacy.

Interaction with Biological Macromolecules

The compound's structure suggests potential interactions with proteins and enzymes:

  • Enzyme Inhibition : The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially leading to inhibition of their activity .
  • Receptor Binding : The pyridine moiety may facilitate π-π stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activity.

Synthesis and Evaluation

The synthesis of this compound typically involves:

  • Starting Materials : 5-methylthiazole-4-carboxylic acid and pyridin-3-ylamine.
  • Reaction Conditions : The reaction is usually conducted in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine, followed by esterification using ethanol under acidic conditions.

Potential Applications

Due to its biological activity, this compound may have applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
  • Biological Research : In studies related to enzyme inhibition and receptor interactions.
  • Industrial Chemistry : As a precursor for synthesizing more complex bioactive molecules .

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or one-pot reflux methods. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with pyridinyl hydrazine derivatives under reflux in ethanol/water, catalyzed by ionic liquids like [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup> to achieve yields >75% with reduced reaction time .
  • One-pot synthesis : Refluxing N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) for 12 hours, followed by HCl/NaHCO3 washing, yields the product as a brown solid .
    Key factors include solvent polarity (THF vs. ethanol/water), catalyst choice, and reaction time.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • <sup>1</sup>H-NMR : Confirms pyridinyl and thiazole proton environments (δ 8.2–8.5 ppm for pyridine; δ 6.8–7.1 ppm for thiazole) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm<sup>−1</sup>) and amino (N–H, ~3300 cm<sup>−1</sup>) groups .
  • Elemental analysis : Validates purity (>98% C, H, N content) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 292 [M+H]<sup>+</sup>) confirm the molecular formula .

Q. What are the solubility and stability properties of this compound under varying storage conditions?

  • Solubility : Highly soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at −20°C under inert gas (N2) for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via ester hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of derivatives?

Quantum chemical tools (e.g., DFT, reaction path searches) predict optimal substituent effects and transition states. For example:

  • ICReDD’s approach combines computational screening with experimental validation to prioritize substituents at positions A–C (Scheme 1, ), reducing trial-and-error steps by 40% .
  • Molecular docking studies guide modifications for enhanced bioactivity (e.g., replacing ethyl ester with carboxamide for improved binding to inflammatory targets) .

Q. How to resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Mechanistic studies : Compare substituent-dependent effects. For instance, 3-methylsulfanyl analogs show anti-inflammatory activity (IC50 12 μM for COX-2 inhibition) but cytotoxicity at >50 μM due to thiol group reactivity .
  • Dose-response profiling : Use in vitro assays (e.g., LPS-induced RAW264.7 macrophages) to differentiate therapeutic vs. toxic thresholds .

Q. What strategies improve regioselectivity in thiazole-pyridine hybrid syntheses?

  • Catalyst design : Ionic liquids like [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup> enhance regioselectivity (>90% for 4-carboxylate position) by stabilizing intermediates .
  • Temperature control : Lower temperatures (0–5°C) favor amino-thiazole cyclization over side-product formation .

Q. How do steric and electronic effects of substituents influence bioactivity?

  • Pyridin-3-ylamino group : Electron-withdrawing groups (e.g., –NO2) at the pyridine ring reduce anti-inflammatory activity by 30% due to reduced H-bonding with target enzymes .
  • Ethyl ester vs. methyl ester : Ethyl esters exhibit prolonged metabolic stability (t1/2 = 4.2 h vs. 1.8 h for methyl) in hepatic microsome assays .

Methodological Challenges

Q. How to address low yields in scaled-up syntheses?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps, achieving 85% yield at 100 g scale vs. 65% in batch reactors .
  • Solvent recycling : Ethanol/water mixtures reduce waste and cost by 30% .

Q. What in silico tools predict metabolite formation and toxicity?

  • ADMET prediction : Software like SwissADME identifies potential esterase-mediated hydrolysis to 4-carboxylic acid, which may contribute to renal toxicity .
  • CYP450 docking : Predicts interactions with CYP3A4/2D6 isoforms to flag hepatotoxic metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
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5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

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